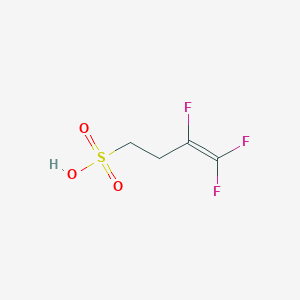

3,4,4-Trifluoro-3-butene-1-sulfonic acid

Description

Contextualizing 3,4,4-Trifluoro-3-butene-1-sulfonic Acid within the Landscape of Organofluorine Compounds

Organofluorine compounds, synthetic molecules containing carbon-fluorine bonds, are exceedingly rare in nature but are central to modern life sciences. cas.cn The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. cas.cn This strategic modification is a cornerstone of contemporary drug design and agrochemical development, with approximately 20% of all pharmaceuticals and up to 50% of recently registered agrochemicals containing at least one fluorine atom. cas.cnsolvay.com

This compound fits within this landscape as a fluorinated aliphatic sulfonic acid. The combination of its alkene structure with fluorine atoms creates a unique electronic profile. The partnership between sulfur and fluorine, in particular, has led to a rich field of chemistry, enabling the synthesis of various bench-stable reagents for fluorination and fluoroalkylation. sioc.ac.cn While many organofluorine compounds are designed as active ingredients, this compound has gained attention primarily as a transformation product of a widely used agricultural chemical. researchgate.net

The Significance of Sulfonic Acid Moieties in Contemporary Chemical Sciences

The sulfonic acid group (-SO₃H) is a highly versatile and important functional group in chemistry. hori-chem.com Sulfonic acids are a class of organosulfur compounds with the general formula RSO₃H, where R is an organic group. britannica.com Their significance stems from a combination of key properties:

Strong Acidity : Due to the electron-withdrawing nature of the sulfonyl group, sulfonic acids are among the strongest organic acids. hori-chem.compatsnap.com This property makes them highly effective as catalysts in a wide range of organic reactions, including esterification, alkylation, and polymerization. britannica.compatsnap.com Trifluoromethanesulfonic acid (triflic acid), a related fluorinated compound, is one of the strongest known organic acids. britannica.com

High Water Solubility : The polarity of the -SO₃H group confers excellent solubility in water and other polar solvents. hori-chem.comresearchgate.net This is crucial for their application in aqueous reaction systems and for enhancing the water solubility of larger molecules, such as in the manufacturing of water-soluble dyes and certain pharmaceuticals. hori-chem.combritannica.com

Chemical and Thermal Stability : Many sulfonic acids exhibit high resistance to heat and harsh chemical conditions, an important attribute for industrial processes. hori-chem.com

Versatility in Applications : Beyond catalysis, sulfonic acids and their derivatives are foundational to numerous products and technologies. They are key components in the manufacture of detergents and surfactants, where they act to reduce the surface tension of water. capitalresin.com They are also used in ion-exchange resins, the synthesis of sulfonamide pharmaceuticals, and as electrolytes in polymer electrolyte membranes (PEMs) for fuel cells. britannica.compatsnap.com

Historical and Current Trajectories in the Academic Investigation of this compound

The academic investigation of this compound is relatively recent and highly specific. Unlike foundational organofluorine reagents with a long history of synthetic application, the research focus on this particular compound is not on its synthesis or use as a building block. Instead, its relevance in the scientific literature is almost exclusively tied to its emergence as a significant metabolite in environmental and food safety contexts.

The primary driver for the academic investigation of this compound is its identity as the main metabolite of the nematicide fluensulfone. researchgate.net Fluensulfone is a fluorinated olefin thioether nematicide used in agriculture to control nematodes. researchgate.net As regulatory bodies and food safety organizations monitor the fate of pesticides in the environment and in agricultural products, the identification and quantification of their breakdown products become critical.

Per- and polyfluoroalkyl substances (PFAS), a broad class to which fluorinated agricultural products and their metabolites belong, are of increasing interest due to their widespread occurrence and persistence in environmental and biological systems. nih.gov This has necessitated the development of sophisticated tools to predict and detect their transformation products. nih.gov

Recent research has focused on creating robust and precise analytical methods to detect fluensulfone and its sulfonic acid metabolite (abbreviated as BSA in some studies) in a wide variety of plant-based foods. researchgate.net A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the parent nematicide and this compound in 16 different types of plant-derived products. researchgate.net This research addresses a significant analytical gap and provides a validated protocol that meets international maximum residue limit (MRL) requirements, thereby advancing agricultural and food safety research. researchgate.net

The table below summarizes the detection and quantification limits established in this research, highlighting the sensitivity of the developed analytical method.

| Analyte | Matrix | Limit of Detection (LOD) Range (µg/kg) | Limit of Quantification (LOQ) Range (µg/kg) |

|---|---|---|---|

| Fluensulfone (MCW-2) | 16 Plant-Derived Products | 0.67–2.51 | 1.89–8.84 |

| This compound (BSA) | 16 Plant-Derived Products | 0.39–2.38 | 1.25–8.62 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

851223-33-1 |

|---|---|

Molecular Formula |

C4H5F3O3S |

Molecular Weight |

190.14 g/mol |

IUPAC Name |

3,4,4-trifluorobut-3-ene-1-sulfonic acid |

InChI |

InChI=1S/C4H5F3O3S/c5-3(4(6)7)1-2-11(8,9)10/h1-2H2,(H,8,9,10) |

InChI Key |

WRKCMLHZMLZNIL-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)O)C(=C(F)F)F |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for 3,4,4 Trifluoro 3 Butene 1 Sulfonic Acid and Its Precursors

Strategic Approaches to Fluorinated Butene Scaffold Construction

The construction of the 3,4,4-trifluoro-3-butene scaffold is a critical initial phase in the synthesis of the target sulfonic acid. One key precursor for this scaffold is 4-bromo-1,1,2-trifluoro-1-butene (B151897). A common method for its preparation involves a dehalogenation reaction. For instance, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) can be treated with a dehalogenation agent such as zinc, iron, magnesium, aluminum, tin, copper, or manganese in a water-based solvent to yield 4-bromo-1,1,2-trifluoro-1-butene. patsnap.comgoogle.com

This reaction is advantageous due to its high yield, simple separation process, and the avoidance of organic solvents, which reduces costs and environmental impact. patsnap.com The reaction conditions, such as temperature and the molar ratio of reactants, are crucial for optimizing the yield and purity of the product. google.com For example, using zinc dust as the dehalogenation agent, the reaction can be carried out at temperatures ranging from 50-80°C, with yields reported to be in the range of 82-86%. patsnap.com

An alternative approach to the fluorinated butene scaffold involves phase-transfer catalyzed dehydrohalogenation. This method utilizes a base like potassium hydroxide (B78521) with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) to eliminate hydrogen bromide from a precursor like 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. While this method avoids metal residues, it may result in lower yields compared to the zinc-mediated route.

Rational Design and Implementation of Sulfonic Acid Group Introduction

Once the fluorinated butene scaffold is in place, the next critical step is the introduction of the sulfonic acid group. This can be achieved through various synthetic strategies, including the oxidation of thiol-containing precursors or direct sulfonation methods.

A common and effective method for introducing a sulfonic acid group is through the oxidation of a corresponding thiol. In this context, 3,4,4-trifluoro-3-butene-1-thiol serves as a key intermediate. The oxidation of thiols to sulfonic acids is a well-established transformation in organic synthesis. The process typically involves strong oxidizing agents and can ultimately lead to the formation of sulfur dioxide (SO2), which can be further oxidized to sulfuric acid (H2SO4). nih.gov

While specific conditions for the oxidation of 3,4,4-trifluoro-3-butene-1-thiol to the corresponding sulfonic acid are not detailed in the provided search results, general methodologies for thiol oxidation are applicable. These methods often employ reagents such as hydrogen peroxide, peroxy acids, or potassium permanganate. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfonic acid without unwanted side reactions on the fluorinated double bond.

Direct sulfonation of the unsaturated butene system represents another potential route to 3,4,4-trifluoro-3-butene-1-sulfonic acid. This approach involves the reaction of the alkene with a sulfonating agent. Trifluoromethanesulfonic acid is a powerful catalyst and reagent used in various organic syntheses, including electrophilic aromatic substitution and the formation of carbon-carbon bonds. researchgate.net However, the direct sulfonation of a fluorinated alkene like 3,4,4-trifluoro-3-butene would need to be carefully controlled to achieve the desired regioselectivity and avoid polymerization or other side reactions.

The synthesis of fluorinated sulfonic acids can also be achieved through the hydrolysis of corresponding sulfonyl fluorides. google.com This indirect method involves first preparing the sulfonyl fluoride (B91410) derivative of the fluorinated butene, which is then hydrolyzed to the sulfonic acid. google.comnih.gov

Preparation of Foundational Intermediates for this compound Synthesis

The successful synthesis of this compound heavily relies on the efficient preparation of key foundational intermediates. These include organometallic reagents for carbon-carbon bond formation and the corresponding thiol for subsequent oxidation.

Grignard reagents are versatile intermediates in organic synthesis for forming new carbon-carbon bonds. The synthesis of a 3,4,4-trifluoro-3-buten-1-yl Grignard reagent would typically start from 4-bromo-1,1,2-trifluoro-1-butene. scbt.com This is achieved by reacting the bromo-functionalized butene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). aroonchande.comgoogle.com

The formation of the Grignard reagent is often initiated by the addition of a small crystal of iodine. aroonchande.com Once formed, this organometallic reagent can be used in subsequent reactions to introduce the four-carbon fluorinated chain into a larger molecule or to create a precursor for the sulfonic acid group. For example, the Grignard reagent could react with sulfur dioxide followed by oxidative workup to introduce the sulfonyl group, although this specific application is not detailed in the provided results.

The synthesis of 3,4,4-trifluoro-3-butene-1-thiol is a crucial step for the oxidative route to the target sulfonic acid. A common method for synthesizing thiols is through the reaction of a corresponding halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Another approach involves the use of protecting groups for the thiol functionality. For instance, an S-trityl protected thioacetic acid can be used in an esterification reaction with a corresponding hydroxy-derivative, followed by the removal of the trityl-protecting group to yield the final thiol compound. nih.gov While the direct synthesis of 3,4,4-trifluoro-3-butene-1-thiol is not explicitly described, these general methods for thiol synthesis would be applicable starting from a suitable precursor like 4-bromo-1,1,2-trifluoro-1-butene or the corresponding alcohol, 3,4,4-trifluoro-3-buten-1-ol.

Data Tables

Table 1: Synthesis of 4-bromo-1,1,2-trifluoro-1-butene via Zinc-Mediated Dehalogenation

| Precursor | Dehalogenation Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | Zinc | Water | 60-70 | 85.2 | patsnap.com |

| 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | Zinc | Water | 70-80 | 86.1 | patsnap.com |

| 1,4-dibromo-2-chloro-1,1,2-trifluorobutane | Zinc | Water | 50-60 | 82.7 | patsnap.com |

Utilization of Halogenated Trifluorobutenes as Primary Building Blocks

The synthesis of this compound frequently commences with precursors such as 4-bromo-1,1,2-trifluoro-1-butene. These halogenated trifluorobutenes serve as versatile synthons, allowing for the sequential introduction of the required sulfonic acid group. The carbon-halogen bond provides a reactive site for nucleophilic substitution or the formation of organometallic intermediates, which can then be subjected to sulfonation.

One plausible synthetic strategy involves a free-radical addition of a sulfur-containing reagent across the double bond of a trifluorobutene derivative. While direct sulfonation of the double bond can be challenging, a more common approach involves the conversion of the halogenated precursor into an intermediate that is more amenable to sulfonation.

For instance, a Grignard reagent can be prepared from a halogenated trifluorobutene. This organometallic species can then react with sulfur dioxide, followed by oxidative workup, to yield the corresponding sulfinic acid. Subsequent oxidation of the sulfinic acid would then furnish the target sulfonic acid.

Another potential pathway involves the nucleophilic displacement of the halide with a sulfite (B76179) salt, such as sodium sulfite. This reaction, potentially carried out in a suitable polar aprotic solvent, would directly install the sulfonate group. The resulting sodium salt of this compound can then be acidified to yield the free sulfonic acid.

The table below summarizes hypothetical reaction parameters for the synthesis starting from a halogenated trifluorobutene, based on analogous reactions in organofluorine chemistry.

Table 1: Hypothetical Synthesis Parameters for this compound from a Halogenated Precursor

| Step | Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| 1. Grignard Formation | 4-bromo-3,4,4-trifluoro-1-butene | Mg, THF | THF | 25-40 | 2-4 | 3,4,4-Trifluoro-3-buten-1-ylmagnesium bromide |

| 2. Sulfination | 3,4,4-Trifluoro-3-buten-1-ylmagnesium bromide | SO₂, THF | THF | -78 to 0 | 1-2 | 3,4,4-Trifluoro-3-butene-1-sulfinic acid |

| 3. Oxidation | 3,4,4-Trifluoro-3-butene-1-sulfinic acid | H₂O₂, Acetic Acid | Acetic Acid | 25-50 | 3-6 | This compound |

Innovations in Green Synthetic Chemistry for Fluoroalkenyl Sulfonic Acids

The synthesis of organofluorine compounds, including fluoroalkenyl sulfonic acids, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. Consequently, there is a significant and growing interest in developing more sustainable and environmentally benign synthetic strategies.

Innovations in green chemistry are beginning to be applied to the synthesis of fluorinated sulfonic acids. These approaches focus on several key principles, including the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.

For the synthesis of compounds like this compound, green chemistry innovations could include:

Catalyst Development: The use of transition-metal catalysts for the direct sulfonation of C-H bonds or for the coupling of fluorinated building blocks with sulfur-containing moieties can lead to more atom-economical and efficient processes.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of the synthesis.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and efficiency for reactions involving highly reactive or hazardous intermediates. The synthesis of fluorinated compounds can benefit from the precise control over reaction parameters that flow chemistry provides.

Photochemical Methods: Light-induced reactions, often employing photoredox catalysts, can enable novel transformations under mild conditions, potentially avoiding the need for harsh reagents and high temperatures. Radical hydro-fluorosulfonylation of alkenes, for instance, is an emerging area that could be adapted for the synthesis of fluoroalkenyl sulfonic acids. nih.gov

The development of these green synthetic routes is crucial for the sustainable production of specialized fluorochemicals. While specific green methodologies for this compound are not yet widely reported in the literature, the general trends in sustainable organofluorine chemistry suggest a promising future for its environmentally conscious synthesis.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Fluoroalkenyl Sulfonic Acids

| Feature | Traditional Approach | Green Chemistry Approach |

| Reagents | Often stoichiometric and hazardous | Catalytic, less toxic alternatives |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |

| Energy | Often requires high temperatures | Milder conditions, photochemical activation |

| Waste | Significant byproduct formation | Higher atom economy, reduced waste |

| Safety | Potential for hazardous intermediates | Improved safety through flow chemistry |

Fundamental Investigations into the Reaction Mechanisms and Chemical Reactivity of 3,4,4 Trifluoro 3 Butene 1 Sulfonic Acid

Comprehensive Analysis of Acid-Base Equilibria and Protonating Ability in Diverse Solvent Systems

The acidity of 3,4,4-Trifluoro-3-butene-1-sulfonic acid is fundamentally dictated by the sulfonic acid group (-SO₃H). Sulfonic acids are generally classified as strong acids due to the high stability of the resulting sulfonate conjugate base (R-SO₃⁻). This stability arises from the extensive delocalization of the negative charge across the three oxygen atoms and the sulfur atom.

The presence of the electron-withdrawing trifluoroalkenyl group is expected to significantly enhance the acidity of this compound compared to non-fluorinated alkanesulfonic acids. The fluorine atoms exert a powerful negative inductive effect (-I), pulling electron density away from the sulfonic acid moiety. This effect stabilizes the conjugate base even further by dispersing the negative charge, thereby facilitating the dissociation of the proton (H⁺).

The Brønsted-Lowry model defines an acid as a proton donor. In an aqueous solution, this compound readily donates a proton to a water molecule, forming a hydronium ion (H₃O⁺) and the 3,4,4-trifluoro-3-butene-1-sulfonate anion. The position of this equilibrium lies far to the right, characteristic of a strong acid. uml.edu

Table 1: Expected Acidity Trends of Sulfonic Acids

| Compound | Key Structural Feature | Expected pKa Trend | Reason |

|---|---|---|---|

| Methanesulfonic acid | Alkyl group (CH₃) | Reference | Weak electron-donating effect |

| Trifluoromethanesulfonic acid | Trifluoromethyl group (CF₃) | Very Low | Strong electron-withdrawing effect from three fluorine atoms |

| This compound | Trifluoroalkenyl group | Low | Strong electron-withdrawing effect from the fluoroalkenyl moiety |

Reactivity Profiles of the Fluoroalkenyl Moiety: Electrophilic versus Nucleophilic Characteristics

The chemical reactivity of the fluoroalkenyl moiety in this compound is dominated by the strong polarization of the carbon-carbon double bond due to the high electronegativity of the fluorine atoms. This polarization renders the double bond electron-deficient, making it highly susceptible to attack by nucleophiles. researchgate.net This is a complementary reactivity pattern to non-fluorinated alkenes, which typically undergo electrophilic addition.

A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com In the case of 3,4,4-trifluoro-3-butene, the terminal CF₂ carbon is particularly electrophilic and serves as the primary site for nucleophilic attack. researchgate.net The reaction mechanism often involves an addition-elimination sequence, where a nucleophile adds to the double bond, followed by the elimination of a fluoride (B91410) ion, leading to a net substitution.

Conversely, the electron-poor nature of the double bond makes it generally unreactive towards electrophiles, which are species that accept an electron pair to form a new bond. libretexts.org Reactions such as the addition of hydrohalic acids (e.g., HBr) or hydration, which are common for typical alkenes, are significantly disfavored with highly fluorinated alkenes. The fluorine atoms destabilize the formation of a carbocation intermediate that would be necessary for electrophilic addition to proceed.

Table 2: Comparative Reactivity of Alkenes

| Reaction Type | Typical Alkene (e.g., Butene) | Fluoroalkene (e.g., 3,4,4-Trifluoro-3-butene moiety) |

|---|---|---|

| Nucleophilic Attack | Unfavorable | Favorable, primary reaction pathway |

| Electrophilic Attack | Favorable, primary reaction pathway | Unfavorable |

Mechanistic Studies of Radical Processes Involving Fluorinated Alkenes

Radical reactions provide a distinct pathway for the functionalization of fluorinated alkenes. A radical process typically involves three stages: initiation, propagation, and termination. libretexts.org In the context of this compound, radical addition across the double bond is a key transformation.

The regioselectivity of radical addition depends on the nature of the radical species. The philicity of a radical—whether it behaves as a nucleophile or an electrophile—is critical. nih.gov For instance, the trifluoromethyl radical (•CF₃) is known to be electrophilic due to the strong electron-withdrawing fluorine atoms. nih.gov It would preferentially attack the more electron-rich site of a double bond. In contrast, other carbon-centered radicals can exhibit nucleophilic character.

The addition of a radical (R•) to the fluoroalkenyl double bond generates a new fluorinated alkyl radical intermediate. This intermediate can then participate in subsequent propagation steps, such as abstracting an atom from another molecule to form the final product and regenerate a chain-carrying radical. libretexts.org The addition of sulfonyl radicals to alkenes and alkynes is a well-established method for creating functionalized sulfonyl compounds. nih.gov Radical fluoroalkylation reactions, in particular, have been developed using various catalytic methods, including those mediated by transition metals. conicet.gov.ar The stability of the resulting radical intermediate often governs the outcome of the reaction.

In-depth Examination of Derivative Transformations and Reaction Pathways

The dual functionality of this compound allows for a variety of derivative transformations at both the sulfonic acid group and the fluoroalkenyl moiety.

Reactions at the Sulfonic Acid Group: The sulfonic acid group can be readily converted into a range of important derivatives.

Sulfonyl Halides: Reaction with halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert the sulfonic acid into the corresponding sulfonyl chloride (R-SO₂Cl). This highly reactive intermediate is a precursor to many other derivatives.

Sulfonate Esters: Esterification can be achieved by reacting the sulfonic acid or its corresponding sulfonyl chloride with an alcohol. Arenesulfonates are widely used as alkylating agents and in substitution reactions where the sulfonate anion acts as an excellent leaving group. researchgate.net

Sulfonamides: Reaction of the sulfonyl chloride with ammonia (B1221849) or primary/secondary amines yields sulfonamides (R-SO₂NR'R'').

Reactions at the Fluoroalkenyl Moiety: As discussed in section 3.2, the primary reactivity of the fluoroalkenyl group is its susceptibility to nucleophilic attack. This allows for the introduction of a wide array of functional groups.

Nucleophilic Vinylic Substitution: Reaction with nucleophiles such as alkoxides (RO⁻), thiolates (RS⁻), or amines (R₂NH) can lead to the substitution of one of the vinylic fluorine atoms.

Addition Reactions: Under certain conditions, addition reactions across the double bond can occur, particularly with radical initiators as described in section 3.3.

The addition of sulfonic acids to alkynes is a known stereoselective method to produce vinyl sulfonates, demonstrating the versatility of these functional groups in synthesis. researchgate.net

Table 3: Potential Derivative Transformations

| Reactive Site | Reagent | Product Class |

|---|---|---|

| Sulfonic Acid (-SO₃H) | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride |

| Sulfonic Acid (-SO₃H) | Alcohol (R'OH) | Sulfonate Ester |

| Sulfonyl Chloride (-SO₂Cl) | Amine (R'₂NH) | Sulfonamide |

| Fluoroalkenyl Moiety (C=C) | Nucleophile (e.g., RO⁻) | Vinylic Ether |

| Fluoroalkenyl Moiety (C=C) | Radical Initiator + Reagent | Radical Addition Product |

Exploration of the Sulfonic Acid Group's Ligand Properties and Chelation Chemistry

The sulfonate group (R-SO₃⁻), the conjugate base of the sulfonic acid, can act as a versatile ligand in coordination chemistry, binding to metal ions to form complexes. researchgate.net While generally considered a poor ligand compared to functionalities like carboxylates, its coordination ability is significant and has been studied extensively. researchgate.net The sulfonate group possesses three oxygen atoms that can participate in binding, allowing for various coordination modes. These include monodentate (η¹) where one oxygen binds to the metal, and various bridging modes where oxygen atoms coordinate to multiple metal centers. researchgate.net

The interaction of sulfonate groups with metal ions is often a delicate balance between direct coordination to the metal center and the formation of hydrogen bonds with other ligands (like water) in the metal's primary coordination sphere. rsc.orgrsc.orgresearchgate.net This balance can influence the final structure and dimensionality of the resulting coordination polymer, which can range from simple molecular species to 1D, 2D, or 3D frameworks. researchgate.net

Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. While the single sulfonate group in 3,4,4-Trifluoro-3-butene-1-sulfonate is a monodentate ligand, it can participate in the formation of chelate complexes if other coordinating groups are present in the molecule or if it is used in conjunction with other ligands. nih.govgoogle.com Substituted sulfonic acids have been successfully used as chelating agents for the extraction of metal ions. materialsciencejournal.orgscilit.com The stability of the resulting metal complexes can be quantified by their formation constants (logK), which are determined using techniques such as pH-metric titrations. materialsciencejournal.org

Table 4: Coordination Behavior of the Sulfonate Group

| Property | Description |

|---|---|

| Potential Donor Atoms | Three oxygen atoms |

| Common Coordination Modes | Monodentate (η¹), Bidentate (η²), various bridging modes (e.g., μ₂) |

| Competing Interactions | Hydrogen bonding with co-ligands (e.g., aqua ligands) |

| Role in Chelation | Can act as one of the binding sites in a polydentate ligand system |

Advanced Derivatization and Functionalization Strategies for 3,4,4 Trifluoro 3 Butene 1 Sulfonic Acid

Modification of the Sulfonic Acid Functionality (e.g., Formation of Sulfonates, Sulfonamides)

The sulfonic acid group is a primary site for derivatization, allowing for the synthesis of various functional derivatives such as sulfonates and sulfonamides. These transformations are crucial for applications where the acidic proton is not desired or where further coupling reactions are intended.

Sulfonate Ester Formation: Sulfonic acids can be converted to sulfonate esters, which can serve as protecting groups or as reactive intermediates for further chemical modifications. nih.gov The synthesis of sulfonate esters from sulfonic acids typically involves reaction with an alcohol in the presence of a suitable coupling agent or by first converting the sulfonic acid to a more reactive species like a sulfonyl chloride.

Sulfonamide Synthesis: Sulfonamides are a significant class of compounds with diverse applications. The synthesis of sulfonamides from sulfonic acids can be achieved through several methods. A common approach involves the initial conversion of the sulfonic acid to its corresponding sulfonyl chloride, which is then reacted with a primary or secondary amine. rsc.org Microwave-assisted synthesis has been explored to accelerate this reaction, proceeding through the sulfonyl chloride intermediate. rsc.org More direct methods that avoid the isolation of the often unstable sulfonyl chloride are also being developed.

The table below summarizes common methods for the derivatization of sulfonic acids.

| Derivative | Reagents and Conditions | Reference |

| Sulfonate Ester | Alcohol, Dehydrating Agent | nih.gov |

| Sulfonyl Chloride | Thionyl chloride or similar chlorinating agents | rsc.org |

| Sulfonamide | Amine, often via sulfonyl chloride intermediate | rsc.org |

| Sulfonyl Fluoride (B91410) | Deoxyfluorinating agents (e.g., thionyl fluoride, Xtalfluor-E®) | nih.gov |

While specific examples for 3,4,4-trifluoro-3-butene-1-sulfonic acid are not extensively documented in the literature, these established methods for sulfonic acid derivatization are expected to be applicable. The presence of the fluorinated butene moiety may influence the reactivity of the sulfonic acid group and the stability of the resulting derivatives, necessitating careful optimization of reaction conditions.

Chemical Transformations and Stereochemical Control at the Butene Unsaturated System

The trifluorovinyl group in this compound is an electron-deficient alkene, making it susceptible to nucleophilic attack and a partner in various cycloaddition reactions. The stereochemical outcome of these reactions is of significant interest for the synthesis of complex, well-defined molecular architectures.

Addition Reactions: The electron-withdrawing nature of the fluorine atoms polarizes the double bond, facilitating the addition of nucleophiles. This reactivity can be exploited to introduce a variety of functional groups at the butene core. The regioselectivity and stereoselectivity of such additions would be influenced by the steric and electronic properties of the nucleophile and the reaction conditions.

Stereochemical Control: Achieving stereochemical control in reactions involving fluorinated alkenes is a key challenge and an active area of research. nih.govmdpi.com The development of catalytic asymmetric methods for the functionalization of fluoroalkenes is crucial for accessing enantiomerically pure products. While specific protocols for this compound have not been detailed, general strategies for the stereoselective synthesis of fluorinated compounds, such as those employing chiral catalysts or auxiliaries, could potentially be adapted. nih.govresearchgate.net

The following table outlines potential transformations of the butene system based on the known reactivity of fluoroalkenes.

| Reaction Type | Potential Reagents | Expected Outcome |

| Nucleophilic Addition | Thiols, Amines, Alcohols | Functionalized trifluorobutane derivatives |

| Cycloaddition | Dienes, Dipoles | Cyclic and heterocyclic structures |

| Reduction | Catalytic Hydrogenation | 3,4,4-Trifluorobutane-1-sulfonic acid |

The interplay between the sulfonic acid group and the trifluorovinyl moiety could lead to unique reactivity patterns, and further research is needed to explore the full synthetic potential of the butene system in this molecule.

Integration into Polymeric Materials and Macromolecular Assemblies

The presence of both a polymerizable alkene and a functional sulfonic acid group makes this compound an attractive monomer for the synthesis of functional fluoropolymers. Such materials could find applications in areas like proton-exchange membranes for fuel cells, specialty coatings, and advanced materials with tailored surface properties.

Polymerization Strategies: The trifluorovinyl group can potentially undergo radical polymerization. The polymerization of trifluoroethylene (B1203016) (TrFE) is well-established and can proceed via radical mechanisms to form poly(trifluoroethylene) (PTrFE). rsc.orgwikipedia.org Similar strategies could be explored for the polymerization of this compound. It is also conceivable that this monomer could be copolymerized with other fluorinated or non-fluorinated monomers to create materials with a range of properties. researchgate.netresearchgate.netup.ac.za

Functional Polymers: The sulfonic acid groups appended to the polymer backbone would impart unique properties, such as hydrophilicity and proton conductivity. The synthesis of polymers with precisely spaced sulfonic acid functionalities is an area of active research, as the regular spacing of functional groups can lead to well-ordered morphologies and enhanced properties.

Challenges in the direct polymerization of this monomer may include the potential for the acidic proton of the sulfonic acid group to interfere with the polymerization process. Therefore, a common strategy involves the polymerization of a protected monomer, such as a sulfonate ester, followed by deprotection to unveil the sulfonic acid functionality in the final polymer.

Synthesis of Sulfur-Containing Fluorinated Butene Compounds Beyond Sulfonic Acids (e.g., Thio-, Sulfonyl-substituted derivatives)

Beyond the direct derivatization of the sulfonic acid group, the 3,4,4-trifluoro-3-butene-1-yl scaffold can be used to synthesize a broader range of sulfur-containing compounds, such as thioethers and sulfones. These transformations often involve multi-step synthetic sequences starting from derivatives of the sulfonic acid.

Synthesis of Thioethers and Sulfones: A notable example is the synthesis of fluensulfone, a nematicide. The synthesis involves the reaction of a thiol with a derivative of the 3,4,4-trifluorobutene moiety, followed by oxidation of the resulting thioether to the corresponding sulfone. google.com A patent describes the synthesis of 5-chloro-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]-thiazole, which is then oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst to yield fluensulfone. google.com

This approach highlights a powerful strategy for creating complex sulfur-containing molecules from the 3,4,4-trifluorobutene core. General methods for the synthesis of thioethers and sulfones from various precursors are well-established in organic chemistry and could be adapted for the synthesis of other novel derivatives. cas.cnscience.govnih.govresearchgate.netacsgcipr.orgorganic-chemistry.org

The following table summarizes the synthesis of a key sulfonyl-substituted derivative.

| Target Compound | Precursor | Key Transformation | Reference |

| Fluensulfone | 5-chloro-2-[(3,4,4-trifluoro-3-buten-1-yl)thio]-thiazole | Oxidation of thioether to sulfone | google.com |

The versatility of the 3,4,4-trifluorobutene scaffold, combined with the diverse chemistry of sulfur, opens up avenues for the creation of a wide array of novel fluorinated compounds with potential applications in agrochemicals, pharmaceuticals, and materials science.

Based on a comprehensive search of available literature, there is no specific information regarding the catalytic applications of the chemical compound This compound . The provided search results contain extensive information on the catalytic use of various other sulfonic acids, such as perfluorosulfonic acids, propyl-sulfonic acids, and arene-sulfonic acids, in both homogeneous and heterogeneous catalysis. However, none of the resources detail research or applications involving the specific molecule requested.

Therefore, it is not possible to generate the article according to the specified outline, as doing so would require fabricating information or incorrectly attributing findings from other compounds to this compound. Adhering to the strict instructions to focus solely on this compound and to maintain scientific accuracy, the requested article cannot be written.

Exploration of Catalytic Applications Involving 3,4,4 Trifluoro 3 Butene 1 Sulfonic Acid and Its Derived Materials

Specific Acid-Catalyzed Organic Synthesis Reactions

Multicomponent Reaction Methodologies (e.g., Biginelli Reaction)

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties. scielo.org.zaresearchgate.net Catalysts derived from sulfonic acids have proven highly effective in promoting this reaction. cjcatal.comnih.gov While direct catalysis by 3,4,4-Trifluoro-3-butene-1-sulfonic acid is not extensively detailed, ionic liquids incorporating its corresponding anion are part of a class of catalysts investigated for such multicomponent reactions. scielo.org.za

The use of Brønsted acidic catalysts, such as those based on sulfonic acids, provides an efficient and environmentally benign approach for synthesizing these heterocyclic compounds, often under solvent-free conditions and with high yields. scielo.org.zacjcatal.com The general mechanism involves the acid-catalyzed formation of an acylimine intermediate from the aldehyde and urea, followed by nucleophilic addition of the β-ketoester and subsequent cyclization and dehydration to yield the DHPM. The efficiency of sulfonic acid-based catalysts in this process underscores the potential of derivatives of this compound for this application.

Table 1: Representative Biginelli Reaction Catalyzed by Acid Catalysts

| Entry | Aldehyde | β-Dicarbonyl | Catalyst Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Ethyl Acetoacetate | Trifluoroacetic Acid | 93 | researchgate.net |

| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | p-Toluenesulfonic acid | - | nih.gov |

| 3 | Benzaldehyde | Ethyl Acetoacetate | Sulfonated Carbon | 92 | cjcatal.com |

N-tert-Butoxycarbonylation of Amines

The protection of amines using the tert-butyloxycarbonyl (Boc) group is a fundamental and widely employed transformation in organic synthesis, particularly in peptide and pharmaceutical chemistry. nih.gov The reaction typically involves treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). While this reaction can sometimes proceed without a catalyst, particularly in water, various acid catalysts are often used to enhance the reaction rate and efficiency. organic-chemistry.orgscispace.com

Catalysts such as sulfonic acid-functionalized silica (B1680970) have been reported for the N-tert-butoxycarbonylation of various amines, demonstrating the utility of sulfonic acid groups in this context. scispace.com These solid acid catalysts facilitate the reaction under mild conditions, are easily separable, and can often be recycled. The procedure generally provides high yields of the corresponding N-Boc protected amines without the formation of common side products. organic-chemistry.org This highlights the applicability of catalysts derived from this compound for this key protective group chemistry.

Table 2: N-tert-Butoxycarbonylation of Amines with Various Catalytic Conditions

| Amine Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | None | Water/Acetone | 10 min | 98 | scispace.com |

| Benzylamine | None | Water/Acetone | 10 min | 99 | scispace.com |

| Glycine methyl ester | Guanidine hydrochloride | Ethanol | 1.5 h | 98 | researchgate.net |

Dehydration Reactions (e.g., Fructose (B13574) Conversion)

The conversion of biomass-derived carbohydrates into valuable platform chemicals is a critical area of green chemistry. A key example is the acid-catalyzed dehydration of fructose to produce 5-hydroxymethylfurfural (B1680220) (HMF), a versatile precursor for biofuels and polymers. mdpi.commdpi.com Sulfonic acid-based catalysts, both homogeneous and heterogeneous, have demonstrated excellent performance in this transformation. mdpi.com

For instance, sulfonic acid-functionalized materials like SBA-15 and cellulose (B213188) benzenesulfonic acid have been employed as solid acid catalysts for fructose dehydration. mdpi.comnih.gov These catalysts effectively promote the reaction, leading to high yields of HMF, often exceeding 80-90%, in solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov The Brønsted acid sites of the sulfonic acid groups are crucial for catalyzing the sequential dehydration steps of fructose to form the furan (B31954) ring of HMF. researchgate.net The reaction conditions, including temperature and catalyst loading, are optimized to maximize HMF yield while minimizing the formation of byproducts like levulinic acid and humins. mdpi.comnih.gov

Table 3: Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

| Catalyst | Solvent | Temperature (°C) | Time | Fructose Conversion (%) | HMF Yield (%) | Reference |

|---|---|---|---|---|---|---|

| SBA-15-SO₃H | DMSO | 130 | 1 h | 100 | 78.7 | mdpi.com |

| Cellulose Benzenesulfonic Acid (CBSA) | DMSO | 140 | 180 min | 100 | 85 | nih.gov |

| Amberlyst-70 | Water | 147 | 1 h | - | 93 | mdpi.com |

Investigation of this compound as an Ionic Liquid-Type Catalyst

Brønsted acidic ionic liquids (BAILs) represent a significant class of catalysts that merge the properties of ionic liquids with the catalytic activity of strong acids. nih.gov BAILs can be synthesized by combining a suitable cation (e.g., imidazolium, phosphonium) with an anion derived from a strong acid. nih.govnorthwestern.edu While specific studies focusing solely on the 3,4,4-trifluoro-3-butenesulfonate anion are emerging, the principles are well-established with similar sulfonic acids like trifluoromethanesulfonic acid and p-toluenesulfonic acid. nih.gov

These BAILs serve as dual solvent-catalysts, facilitating reactions and simplifying product separation. nih.govnorthwestern.edu Their application spans numerous acid-catalyzed reactions, including esterifications, rearrangements, and multicomponent reactions. nih.govresearchgate.net The non-volatile nature of ionic liquids makes them environmentally attractive, and their tunable acidity allows for optimization of catalytic performance. uniroma1.itsemanticscholar.org The fluorinated tail of the 3,4,4-trifluoro-3-butenesulfonate anion can impart unique solubility properties and stability to the resulting ionic liquid, making it a promising component for novel catalytic systems.

Comprehensive Studies on Catalytic Activity, Selectivity, and Recyclability

A key advantage of catalysts derived from sulfonic acids, particularly when immobilized on a solid support or incorporated into an ionic liquid, is their recyclability and sustained activity over multiple reaction cycles. researchgate.net

Activity and Selectivity: In the dehydration of fructose, sulfonic acid-functionalized catalysts show high activity and selectivity towards HMF under optimized conditions. For example, cellulose benzenesulfonic acid achieved 100% fructose conversion with 85% HMF yield. nih.gov Similarly, in the Biginelli reaction, sulfonated carbon catalysts provide excellent yields (often >90%) of the desired dihydropyrimidinones. cjcatal.com The strong Brønsted acidity provided by the -SO₃H group is the primary driver of this high catalytic activity. researchgate.net

Recyclability: The ability to reuse a catalyst is crucial for sustainable and cost-effective chemical processes.

In the synthesis of DHPMs, a sulfonated carbon catalyst was reused four times without a significant drop in its catalytic activity. cjcatal.com

For fructose dehydration, a cellulose-based sulfonic acid catalyst was reused for four runs, with the HMF yield dropping from 85% to 55%, indicating good but moderate reusability. nih.gov

Brønsted acidic ionic liquids are particularly noted for their recyclability. After reaction completion, the product can often be separated by simple extraction or decantation, and the ionic liquid catalyst can be dried and reused for subsequent runs, often for more than five cycles without significant loss of activity. researchgate.netrsc.orgresearchgate.net

These studies collectively demonstrate that materials derived from this compound are part of a promising class of Brønsted acid catalysts. Their high activity, selectivity, and potential for recycling make them valuable tools for developing greener and more efficient chemical syntheses.

Advanced Analytical Methodologies for the Detection and Characterization of 3,4,4 Trifluoro 3 Butene 1 Sulfonic Acid

High-Performance Chromatographic Techniques for Separation and Quantitation (e.g., LC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for the separation and quantitation of polar, short-chain fluorinated compounds like 3,4,4-Trifluoro-3-butene-1-sulfonic acid. researchgate.net The high polarity of these analytes presents a challenge for traditional reversed-phase liquid chromatography, often resulting in poor retention. researchgate.net Therefore, specialized analytical approaches are required.

Method development often involves screening various chromatographic columns to achieve optimal separation. nih.gov For instance, mixed-mode columns or those designed for polar analytes, such as the Waters Atlantis Premier BEH C18 AX, have proven effective for separating highly polar compounds like trifluoroacetic acid (TFA) and difluoroacetic acid (DFA). Mobile phase composition is also critical; while trifluoroacetic acid is a common additive for peptide separations, it can cause significant ion suppression in MS detection. nih.govresearchgate.net Formic acid is often a preferred alternative as it is milder and does not cause long-term contamination issues with the MS system. researchgate.net

For detection, tandem mass spectrometry, particularly with an electrospray ionization (ESI) source, provides the necessary sensitivity and selectivity. The instrument is typically operated in negative ion mode to detect the deprotonated molecule [M-H]⁻. Multiple Reaction Monitoring (MRM) is used for quantitation, where specific precursor-to-product ion transitions are monitored for the target analyte and its isotopically labeled internal standard. acs.orgeurofins.com This approach minimizes matrix interference and ensures accurate quantification. eurofins.com

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | UPLC™-MS/MS (e.g., ACQUITY™ UPLC I-Class PLUS) | |

| Column | Mixed-mode or polar-analyte specific (e.g., Atlantis Premier BEH C18 AX) | nih.gov |

| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with a modifier like formic acid or ammonium (B1175870) acetate | researchgate.netacs.org |

| Ionization Source | Electrospray Ionization (ESI), negative mode | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.org |

| Capillary Voltage | ~0.7 kV | acs.org |

| Source Temperature | ~150 °C | acs.org |

| Desolvation Temperature | ~400 °C | acs.org |

Application of Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRMS, UV)

While LC-MS/MS is excellent for quantification, the definitive identification and structural elucidation of novel compounds like this compound rely on advanced spectroscopic methods.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within parts-per-billion (ppb) levels. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in identifying unknown compounds. When coupled with liquid chromatography, LC-HRMS can separate the target analyte from complex mixtures before generating high-resolution mass spectra, enhancing confidence in identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. core.ac.ukresearchgate.netspringernature.com For a compound like this compound, various NMR experiments would be employed:

¹H NMR: To identify the number and connectivity of hydrogen atoms.

¹³C NMR: To determine the carbon skeleton of the molecule.

¹⁹F NMR: This is particularly crucial for fluorinated compounds, as it provides information on the chemical environment of the fluorine atoms and their coupling with other nuclei (¹H, ¹³C, and other ¹⁹F atoms), which is essential for confirming the trifluoroethylene (B1203016) group.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei to piece together the complete molecular structure. For example, HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations between protons and carbons, helping to connect different parts of the molecule. core.ac.ukresearchgate.net

Ultraviolet (UV) Spectroscopy can provide information about the presence of chromophores (light-absorbing groups) in a molecule. For this compound, the carbon-carbon double bond (C=C) is a potential chromophore. While UV spectroscopy is generally not used for definitive structural elucidation on its own, it can serve as a complementary technique, for instance, as a detector in HPLC analysis.

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| HRMS | Precise mass-to-charge ratio, elemental composition | Confirms molecular formula (C₄H₃F₃O₃S) |

| ¹H NMR | Chemical environment and connectivity of protons | Identifies protons on the butene chain |

| ¹³C NMR | Carbon framework of the molecule | Confirms the four-carbon backbone and functional groups |

| ¹⁹F NMR | Chemical environment and coupling of fluorine atoms | Crucial for confirming the -CF=CF₂ group |

| 2D NMR (COSY, HMBC) | Connectivity between atoms (H-H, C-H) | Establishes the complete bonding structure of the molecule |

Development and Validation of Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of trace levels of this compound in complex matrices such as water, soil, or biological tissues requires robust sample preparation and extraction protocols to remove interfering substances and concentrate the analyte. nih.govnih.gov

Solid-Phase Extraction (SPE) is the most common technique for extracting short-chain per- and polyfluoroalkyl substances (PFAS) from aqueous samples. nih.gov Weak anion exchange (WAX) SPE cartridges are frequently used for acidic compounds. nih.gov The protocol typically involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent, like methanol, often with a modifier like ammonium hydroxide (B78521) to ensure the deprotonation and release of the sulfonic acid from the sorbent. nih.gov On-line SPE systems coupled directly to the LC-MS system can automate this process, reducing sample handling and potential contamination. nih.gov

For solid and biological matrices, the extraction process is more involved. It often begins with a liquid-solid extraction using a solvent such as methanol or acetonitrile. nih.govdspsystems.eu For biological tissues, where PFAS can be bound to proteins, an initial alkaline digestion step using sodium hydroxide or potassium hydroxide can improve extraction efficiency by breaking down the matrix and releasing the bound analytes. dspsystems.eu Following the initial extraction, the resulting extract is often further purified using SPE to remove lipids and other co-extracted matrix components that could interfere with LC-MS/MS analysis. nih.gov

| Matrix | Extraction Technique | Key Steps | Reference |

|---|---|---|---|

| Aqueous (e.g., River Water) | Solid-Phase Extraction (SPE) | 1. Cartridge conditioning (e.g., WAX) 2. Sample loading 3. Washing (to remove interferences) 4. Elution (e.g., with basic methanol) | nih.govnih.gov |

| Biological Tissues (e.g., Liver) | Alkaline Digestion followed by Liquid-Solid Extraction and SPE | 1. Homogenization 2. Digestion with NaOH or KOH 3. Extraction with methanol 4. Clean-up using SPE (e.g., WAX or ENVI-Carb) | nih.govdspsystems.eu |

Quantitative Method Validation and Performance Metrics for Fluoroalkenyl Sulfonic Acids

To ensure that an analytical method for this compound is reliable and fit for purpose, it must undergo rigorous validation according to established guidelines. scielo.brnih.gov The validation process assesses several key performance metrics. gavinpublishers.com

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the coefficient of determination (R²) of the resulting calibration curve, which should ideally be >0.99. acs.orgnih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a range of 80-120%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should generally be less than 15-20%. researcher.life

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researcher.life The LOQ is often defined as the lowest calibration point with a signal-to-noise ratio of at least 10. acs.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.brgavinpublishers.com In LC-MS/MS, selectivity is achieved by monitoring unique precursor-product ion transitions.

| Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | acs.org |

| Accuracy (% Recovery) | 80 - 120% (varies by matrix and concentration) | |

| Precision (% RSD) | < 15-20% | researcher.life |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | acs.org |

| Selectivity | No significant interference at the analyte's retention time and MRM transition | scielo.br |

Environmental Chemistry and Biogeochemical Fate of 3,4,4 Trifluoro 3 Butene 1 Sulfonic Acid

Identification and Characterization of Degradation Pathways and Mechanisms in Environmental Compartments

Specific research identifying the degradation pathways of 3,4,4-Trifluoro-3-butene-1-sulfonic acid in environmental compartments such as soil, water, and air is not available. For polyfluorinated compounds in general, the presence of carbon-hydrogen bonds or areas of unsaturation (like the double bond in this compound) can serve as potential sites for microbial or abiotic degradation, making them theoretically more susceptible to breakdown than their fully perfluorinated counterparts nih.govmdpi.commdpi.com.

Potential, but unconfirmed, degradation mechanisms could include:

Photolysis: Degradation by sunlight, particularly in surface waters.

Hydrolysis: Reaction with water, although the carbon-fluorine bond is generally resistant to this process fao.org.

Oxidation/Reduction: Advanced oxidation processes or reduction by microorganisms could potentially target the double bond or the sulfonic acid group.

Without experimental data, the half-life (DT50) and the formation of specific metabolites in different environmental matrices remain unknown.

Assessment of Mobility and Distribution Characteristics in Soil-Water Systems

There is no specific data available on the mobility and distribution of this compound. For short-chain PFAS, high mobility in soil and water is a general characteristic due to their high water solubility and low potential for adsorption to soil organic matter or sediments nih.govresearchgate.net.

Key parameters used to assess mobility, which are currently unknown for this compound, include:

Soil-Water Partition Coefficient (Koc): This value indicates the tendency of a chemical to bind to organic carbon in soil. A low Koc value suggests high mobility fao.org.

Adsorption/Desorption Behavior: Studies would be needed to determine how the compound interacts with different soil types (e.g., varying clay and organic matter content) wooster.eduresearchgate.net.

The distribution of this compound between water, sediment, and suspended particulate matter in aquatic systems has not been studied.

Exploration of Biotransformation Processes and Microbial Interactions in Natural Environments

No studies have been identified that explore the biotransformation of this compound by specific microorganisms or in complex microbial communities. While research shows that some bacteria and fungi are capable of degrading certain PFAS, the specific enzymes and metabolic pathways are often compound-specific mdpi.comresearchgate.netresearchgate.net.

Research in this area would need to identify:

Microbial species capable of utilizing the compound as a source of carbon or sulfur.

The metabolic pathways involved, including any initial enzymatic attacks on the molecule's functional groups mdpi.com.

The resulting biotransformation products or metabolites. For example, studies on other fluorotelomer sulfonic acids have shown they can be biotransformed into a series of shorter-chain perfluorocarboxylic acids (PFCAs) nih.gov.

Strategies for Environmental Monitoring and Detection of Fluoroalkenyl Sulfonic Acid Metabolites

While advanced analytical methods exist for the detection of a wide range of PFAS in environmental samples, there are no standardized methods developed specifically for this compound and its potential metabolites.

Effective monitoring strategies would rely on techniques such as:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive technique for quantifying known PFAS in various matrices like water, soil, and biota rjeec.roresearchgate.net. A specific method would need to be developed and validated for this target compound.

High-Resolution Mass Spectrometry (HRMS): This technique could be employed in non-target screening to identify unknown degradation and biotransformation products in environmental samples acs.orgdiva-portal.org.

Developing these methods is crucial for assessing the compound's occurrence, persistence, and fate in the environment.

Computational and Theoretical Chemistry Insights into 3,4,4 Trifluoro 3 Butene 1 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to predicting the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to investigate 3,4,4-Trifluoro-3-butene-1-sulfonic acid. mpg.desci-hub.st

These calculations would aim to:

Determine the optimized molecular geometry: Finding the most stable three-dimensional arrangement of atoms.

Analyze the electronic structure: This includes mapping the electron density distribution, identifying molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and calculating the electrostatic potential surface. These analyses are crucial for understanding where the molecule is most likely to react. mpg.de

Predict stability and reactivity: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Other reactivity descriptors, such as electronegativity and hardness, can also be derived from these calculations.

Without specific studies on this compound, no precise data on its bond lengths, angles, orbital energies, or reactivity indices can be provided.

Molecular Dynamics Simulations to Model Interactions with Solvents and Surfaces

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for understanding its behavior in different environments.

Potential applications of MD simulations for this compound include:

Solvation studies: Simulating the molecule in a box of solvent molecules (e.g., water) would reveal how the solvent organizes around the sulfonic acid and trifluorovinyl groups. This provides insights into its solubility and the hydration of the acidic proton. uq.edu.au

Interactions with surfaces: MD simulations can model how this compound adsorbs onto or interacts with various surfaces, which is relevant for applications in materials science or catalysis. nih.gov

Currently, there are no published MD simulation studies specifically focused on this compound, and therefore, no data on its interaction dynamics with specific solvents or surfaces is available.

Theoretical Prediction and Validation of Acidic Strength and Proton Transfer Dynamics

The sulfonic acid group (-SO3H) in this compound is expected to be highly acidic. Computational methods are frequently used to predict the acid dissociation constant (pKa), a quantitative measure of acidic strength. mrupp.infopeerj.com

The theoretical prediction of pKa typically involves:

Calculating the Gibbs free energy change for the deprotonation reaction in a solvent.

Using thermodynamic cycles and continuum solvation models to approximate the energetics of the solvated species. researchgate.net

Furthermore, advanced simulation techniques like ab initio molecular dynamics (AIMD) can be used to study the dynamics of proton transfer from the sulfonic acid group to solvent molecules, such as water. mpg.dersc.org This is crucial for understanding its behavior in aqueous solutions and its potential use as a proton conductor. rsc.orgresearchgate.net

Despite the availability of these powerful predictive methods, no theoretically calculated pKa values or proton transfer dynamics studies for this compound have been reported in the scientific literature.

Development of Structure-Reactivity Relationships through Computational Modeling

Computational modeling is instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the chemical structure of a molecule with its reactivity or physical properties.

For a series of related fluorinated sulfonic acids including this compound, computational modeling could be used to:

Calculate a range of molecular descriptors (e.g., steric, electronic, and thermodynamic properties).

Develop mathematical models that link these descriptors to experimentally observed reactivity.

Such models would allow for the prediction of the reactivity of new, related compounds without the need for extensive experimental work. The development of these relationships is contingent on having a dataset of related molecules with known properties, which is currently not available for this specific compound and its close analogs in the public domain.

Future Research Directions and Emerging Applications for 3,4,4 Trifluoro 3 Butene 1 Sulfonic Acid

Pioneering Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes for 3,4,4-Trifluoro-3-butene-1-sulfonic acid is a critical first step toward its widespread investigation and application. Current synthetic strategies for fluorinated sulfonic acids often involve multi-step processes that can be resource-intensive. nih.govresearchgate.netrsc.org Future research will likely focus on developing more direct and atom-economical methods.

One promising avenue is the exploration of catalytic methods for the direct sulfonation of trifluorobutenyl precursors. Advances in C-H activation and functionalization could provide a pathway to introduce the sulfonic acid group with high regioselectivity and yield. Additionally, leveraging flow chemistry could offer a safer and more scalable approach for handling potentially reactive fluorinated intermediates. sciencedaily.com

| Potential Synthetic Strategy | Advantages | Research Focus |

| Direct Catalytic Sulfonation | Fewer steps, higher atom economy | Development of selective catalysts for C-S bond formation on a fluorinated alkene. |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and control | Optimization of reaction conditions in a continuous flow reactor. |

| Electrochemical Synthesis | Mild reaction conditions, reduced waste | Investigation of electrochemical methods for the sulfonation of trifluorobutene derivatives. |

Unveiling Underexplored Catalytic Applications and Innovative Material Designs

The unique combination of a sulfonic acid group and a fluorinated alkene moiety in this compound suggests its potential as a catalyst and a monomer for innovative materials. Sulfonic acid groups are known to be strong Brønsted acids, and the presence of fluorine atoms can enhance this acidity. mdpi.com

This enhanced acidity could make it a highly effective catalyst for a range of organic transformations, such as esterification, alkylation, and condensation reactions. researchgate.net Furthermore, its vinyl group allows for polymerization, opening the door to the creation of novel fluorinated ionomers. wikipedia.org These polymers are of significant interest for applications in proton exchange membranes (PEMs) for fuel cells, where high proton conductivity and chemical stability are paramount. rsc.orgconfex.commdpi.com The trifluoroalkene portion of the molecule could impart desirable properties such as thermal stability and hydrophobicity to the resulting polymers. acs.org

Advancements in In-Situ and Operando Spectroscopic Characterization Techniques

To fully understand the behavior of this compound in catalytic processes or within a polymer matrix, advanced characterization techniques are essential. In-situ and operando spectroscopy, which allow for the monitoring of chemical and physical changes under real-time operating conditions, will be invaluable. dtic.mil

For instance, operando Raman and infrared spectroscopy could provide insights into the hydration state of the sulfonic acid groups and the interactions with other molecules during a catalytic reaction or within a fuel cell membrane. acs.orgdtic.milnih.govresearchgate.netresearchgate.net Solid-state NMR spectroscopy could elucidate the structure and dynamics of polymers derived from this monomer. researchgate.net These techniques will be crucial for establishing structure-property relationships and guiding the design of improved materials.

| Spectroscopic Technique | Information Gained | Potential Application |

| Operando Raman/IR Spectroscopy | Vibrational modes, hydration state, molecular interactions | Monitoring catalytic reactions, studying membrane degradation in fuel cells. dtic.mil |

| Solid-State NMR Spectroscopy | Polymer structure, dynamics, and morphology | Characterizing fluorinated ionomers for PEMs. researchgate.net |

| X-ray Scattering (SAXS/WAXS) | Nanoscale morphology, crystalline structure | Investigating the phase separation in block copolymers. acs.orgnih.gov |

Leveraging Machine Learning and Artificial Intelligence for Enhanced Computational Predictions

Computational modeling, particularly with the aid of machine learning (ML) and artificial intelligence (AI), is poised to accelerate the discovery and optimization of materials based on this compound. nsf.govvt.edunih.govdigitellinc.comacs.org Density Functional Theory (DFT) calculations can be employed to predict the acidity of the sulfonic acid group, its interaction with solvents, and the electronic properties of resulting polymers. vt.eduacs.orgresearchgate.net

ML models, trained on existing data from other fluorinated compounds and polymers, could predict the properties of new polymers derived from this monomer, such as proton conductivity, thermal stability, and mechanical strength. nsf.govvt.edunih.govdigitellinc.comacs.org This predictive capability can significantly reduce the experimental effort required for materials discovery by identifying the most promising candidate structures for synthesis and testing.

Contributions to Sustainable Chemistry and Green Chemical Processes

The development of materials and processes based on this compound can contribute to sustainable chemistry in several ways. The use of this compound as a solid acid catalyst could replace corrosive and difficult-to-recycle liquid acids in industrial processes. mdpi.com

Furthermore, its application in high-performance fuel cell membranes could advance clean energy technologies. rsc.orgconfex.com Future research in this area should focus on developing green synthetic routes to the monomer itself, utilizing renewable feedstocks and minimizing the use of hazardous reagents. sciencedaily.comdovepress.combioengineer.orgeurekalert.org The principles of green chemistry should guide the entire lifecycle of materials derived from this compound, from their synthesis to their end-of-life considerations. dovepress.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4,4-Trifluoro-3-butene-1-sulfonic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves fluorination of precursor alkenes followed by sulfonation. For example, trifluoromethanesulfonic acid (triflic acid) is used as a catalyst in analogous reactions due to its strong acidity and stability under harsh conditions . Purification can be achieved via recrystallization or column chromatography, with purity assessed by NMR (e.g., and spectra) and elemental analysis. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize side products .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodology : Use a combination of:

- Spectroscopy : NMR to confirm fluorination patterns and NMR for sulfonic acid proton identification .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) .

- X-ray Diffraction (XRD) : For crystalline samples, determine molecular packing and hydrogen-bonding networks .

Q. What experimental precautions are necessary to handle this compound in aqueous environments?

- Methodology : Due to its strong acidity (pKa ~ -12), use corrosion-resistant materials (e.g., PTFE-lined containers) and maintain pH control. Stability in water can be tested via time-resolved conductivity measurements or ion chromatography to monitor decomposition products like fluoride ions .

Advanced Research Questions

Q. How does environmental persistence of this compound compare to other perfluoroalkyl sulfonic acids (PFSAs), and what analytical methods detect trace levels?

- Methodology : Compare degradation half-lives in simulated environmental matrices (e.g., water, soil) using LC-MS/MS or HPLC-UV. Studies on analogous PFSAs show that trifluoroacetate derivatives accumulate in wetlands due to resistance to microbial breakdown . Isotopic labeling ( or tracers) can quantify bioaccumulation potential in model organisms .

Q. How can contradictory data on environmental fate (e.g., bioaccumulation vs. rapid hydrolysis) be resolved?

- Methodology : Conduct controlled experiments varying pH, temperature, and microbial activity. For instance, Nielsen et al. (2001) demonstrated that trifluoroacetate persistence in freshwater depends on microbial consortia, which may not degrade the compound under anaerobic conditions . Statistical meta-analysis of existing datasets can identify confounding variables (e.g., salinity, organic carbon content) .

Q. What role does the sulfonic acid group play in ionomer membrane applications, and how can performance be enhanced?

- Methodology : Investigate proton conductivity and mechanical durability using electrochemical impedance spectroscopy (EIS) and tensile testing. PFSA ionomers (e.g., Nafion®) show that side-chain length and sulfonic acid density critically affect water retention and ion transport . Modify this compound by copolymerization with hydrophobic monomers to balance swelling and conductivity .

Q. What are the dominant degradation pathways under oxidative conditions, and how do they impact toxicity?

- Methodology : Expose the compound to UV/HO or ozone and analyze products via high-resolution mass spectrometry (HRMS). For example, perfluoroalkyl acids often degrade into shorter-chain intermediates, which may retain toxicity . Ecotoxicological assays (e.g., Daphnia magna mortality tests) can link degradation products to biological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.